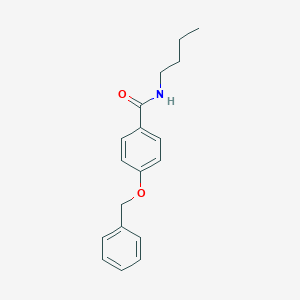

4-(benzyloxy)-N-butylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H21NO2 |

|---|---|

Molecular Weight |

283.4 g/mol |

IUPAC Name |

N-butyl-4-phenylmethoxybenzamide |

InChI |

InChI=1S/C18H21NO2/c1-2-3-13-19-18(20)16-9-11-17(12-10-16)21-14-15-7-5-4-6-8-15/h4-12H,2-3,13-14H2,1H3,(H,19,20) |

InChI Key |

BBJNXVJKOMBBIL-UHFFFAOYSA-N |

SMILES |

CCCCNC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 |

Canonical SMILES |

CCCCNC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Overview of Functionalized Benzamides in Contemporary Organic Synthesis

Functionalized benzamides are a cornerstone in modern organic chemistry, recognized for their versatility as synthetic intermediates and their presence in a wide array of biologically active molecules. acs.org The amide functional group can act as a directing group in C-H activation reactions, enabling the selective functionalization of the aromatic ring. ehu.esresearchgate.net This strategy has been employed in the synthesis of complex molecules, including N-methoxyisoquinolinediones and N-methoxyisoquinolinones, through iridium(III)-catalyzed C-H carbenoid functionalization. acs.orgacs.orgnih.gov

The reactivity of the benzamide (B126) moiety can be modulated by the substituents on both the nitrogen atom and the benzene (B151609) ring. This allows for a diverse range of transformations, including transamidation reactions to form acyl hydrazides and other derivatives. researchgate.net Furthermore, metal-free domino protocols have been developed for the synthesis of benzamides from readily available starting materials like ethylarenes, showcasing the ongoing innovation in accessing this important class of compounds. organic-chemistry.org The ability to tolerate various functional groups makes benzamides valuable building blocks in the construction of complex molecular architectures. organic-chemistry.orgrsc.org

Importance of Aryl Benzyl Ethers As Synthetic Intermediates in Advanced Chemical Transformations

Aryl benzyl (B1604629) ethers are widely utilized as protecting groups for hydroxyl functionalities in multi-step organic synthesis. google.com Their popularity stems from their relative stability under a variety of reaction conditions and the availability of mild and selective methods for their cleavage, such as palladium-catalyzed hydrogenation. google.comorganic-chemistry.org This allows for the unmasking of the hydroxyl group at a desired stage of a synthetic sequence without affecting other sensitive functional groups.

Beyond their role as protecting groups, aryl benzyl ethers are valuable synthetic intermediates in their own right. They can participate in various chemical transformations, including intramolecular cyclization reactions to form heterocyclic structures like 1H-isochromenes. rsc.org The benzyl group can also be involved in rearrangements, such as the Wittig rearrangement, to generate new carbon-carbon bonds and access complex molecular scaffolds. acs.orgnih.gov The reactivity of the benzylic C-H bonds can also be harnessed in oxidation reactions to yield other functional groups. organic-chemistry.org

Contextualizing 4 Benzyloxy N Butylbenzamide Within Directed Organic Reactions

Synthetic Routes to this compound

The principal and most direct method for the synthesis of this compound involves the O-alkylation of a phenolic precursor. This approach is favored for its efficiency and the ready availability of starting materials.

O-Alkylation of N-Butyl-4-hydroxybenzamide with Benzyl Bromide

The standard synthesis of this compound is achieved through the reaction of N-butyl-4-hydroxybenzamide with benzyl bromide. nih.govacs.org This reaction follows a classic Williamson ether synthesis mechanism. The phenolic hydroxyl group of N-butyl-4-hydroxybenzamide is first deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether linkage. nih.govacs.org

The precursor, N-butyl-4-hydroxybenzamide, can be prepared by heating a mixture of methyl 4-hydroxybenzoate (B8730719) and an excess of n-butylamine at reflux for several days. acs.org

Optimization of Reaction Conditions for Efficient Benzylation

For the O-alkylation step, the choice of base and solvent is critical for achieving high yields. A common and effective set of conditions involves the use of sodium hydride (NaH) as the base in a polar aprotic solvent such as N,N-dimethylformamide (DMF). nih.govacs.org Typically, N-butyl-4-hydroxybenzamide is added to a suspension of sodium hydride in DMF at room temperature. After a short period to allow for deprotonation, benzyl bromide is added to the mixture. The reaction is generally allowed to proceed for several hours (e.g., 18 hours) at room temperature to ensure completion. nih.govacs.org Following the reaction, an aqueous workup is performed to isolate the product. nih.govacs.org This optimized procedure provides good yields of this compound. nih.govacs.org

Preparation of Positional Isomers and Substituted Benzamide Congeners

To investigate structure-activity relationships and probe reaction mechanisms, the synthesis of positional isomers and analogues with diverse substituents on the aromatic rings is essential.

Synthesis of ortho- and meta-Benzyloxy-N-butylbenzamides for Comparative Studies

The synthesis of the positional isomers, 2-(benzyloxy)-N-butylbenzamide and 3-(benzyloxy)-N-butylbenzamide, allows for comparative studies, particularly in the context of their subsequent reactivity in rearrangements. nih.govacs.org

The ortho-isomer, 2-(benzyloxy)-N-butylbenzamide , can be prepared by reacting 2-(benzyloxy)benzoyl chloride with n-butylamine. nih.govacs.org The reaction is typically carried out in a solvent like toluene (B28343) at 0 °C, and then allowed to warm to room temperature. nih.govacs.org

The meta-isomer, 3-(benzyloxy)-N-butylbenzamide , is synthesized in a similar fashion, by the reaction of 3-(benzyloxy)benzoyl chloride with n-butylamine. acs.org

These isomers, along with the para-isomer, have been instrumental in studying the influence of the N-butyl amide group's position on the nih.govCurrent time information in Bangalore, IN.-Wittig rearrangement, revealing that the N-butyl amide group is an effective promoter for this transformation across all three isomeric series. nih.gov

Introduction of Diverse Aromatic Substituents (e.g., methyl, methoxy (B1213986), fluoro, nitro)

To explore the electronic effects on the synthesis and subsequent reactivity, a variety of substituted benzamide congeners have been prepared. This is typically achieved by starting with the appropriately substituted hydroxybenzoic acid derivative, converting it to the N-butylamide, and then performing the O-alkylation with a substituted or unsubstituted benzyl halide. nih.govacs.org

A range of analogues bearing methyl, methoxy, and fluoro substituents have been successfully synthesized in good to moderate yields. nih.govacs.org These functional groups are compatible with the O-alkylation conditions and the strong basic conditions often required for subsequent reactions like the Wittig rearrangement. nih.govacs.org However, attempts to prepare nitro-substituted analogues have been met with challenges, as the nitro group appears to be incompatible with the reaction conditions required for the Wittig rearrangement, limiting its inclusion in these comparative studies. nih.gov

Table 1: Synthesis of Substituted para-Benzyloxy-N-butylbenzamide Analogues

| Substituent on Benzyl Ring | Starting Material | Yield (%) | Reference |

|---|---|---|---|

| 4-Methyl | N-Butyl-4-hydroxybenzamide | 82 | nih.gov |

| 4-Methoxy | N-Butyl-4-hydroxybenzamide | 75 | nih.gov |

| 4-Fluoro | N-Butyl-4-hydroxybenzamide | 88 | nih.gov |

Preparation of Related Benzamide Analogues for Mechanistic Probes

The synthesis of related benzamide analogues extends to variations beyond simple aromatic substitution, providing deeper mechanistic insights. For instance, analogues where the ether oxygen is replaced by sulfur (thia-Wittig) or nitrogen (aza-Wittig) have been prepared to probe the scope of the amide-directed rearrangement. The 2-benzylthio-N-butylbenzamide was synthesized, but upon treatment with butyllithium, it underwent a cyclization reaction rather than the desired rearrangement. nih.govacs.org

Furthermore, analogues with different alkyl groups on the nitrogen or different etherifying groups have been synthesized. For example, 4-(allyloxy)-N-butylbenzamide, an analogue where the benzyl group is replaced by an allyl group, is synthesized via the allylation of N-butyl-4-hydroxybenzamide. evitachem.com The study of such analogues helps to define the structural requirements and limitations of the synthetic methodologies and subsequent transformations. nih.gov The N-butyl amide group itself has been identified as a superior promoter of the Wittig rearrangement compared to other directing groups like the 4,4-dimethyloxazoline group. nih.govacs.org

Table 2: Mentioned Compounds

| Compound Name | |

|---|---|

| This compound | |

| N-Butyl-4-hydroxybenzamide | |

| Benzyl Bromide | |

| Sodium Hydride | |

| N,N-Dimethylformamide | |

| Methyl 4-hydroxybenzoate | |

| n-Butylamine | |

| 2-(Benzyloxy)-N-butylbenzamide | |

| 2-(Benzyloxy)benzoyl chloride | |

| 3-(Benzyloxy)-N-butylbenzamide | |

| 3-(Benzyloxy)benzoyl chloride | |

| 4-(Benzyloxy)-N-(tert-butyl)benzamide | |

| 4-(Allyloxy)-N-butylbenzamide | |

| 2-Benzylthio-N-butylbenzamide | |

| 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide |

Elucidation of thenih.govrsc.org-Wittig Rearrangement Pathway

The nih.govnih.gov-Wittig rearrangement of aryl benzyl ethers to produce diarylmethanols is a valuable carbon-carbon bond-forming reaction. mdpi.com However, it often requires harsh basic conditions, limiting its functional group compatibility. nih.govmdpi.com Recent studies have shown that certain activating groups on the aryl ring can facilitate the rearrangement under milder conditions. mdpi.com

Role of the N-Butyl Amide Moiety as a Promoting Group for Aryl Benzyl Ether Rearrangement

The secondary N-butyl amide group (CONHBu) has been identified as a highly effective promoting group for the nih.govnih.gov-Wittig rearrangement of aryl benzyl ethers. nih.govnih.govscite.ai This functionality allows for the successful rearrangement of ortho-, meta-, and para-benzyloxy-N-butylbenzamides into their corresponding diarylmethanol products. nih.gov For instance, the reaction of this compound with n-butyllithium (n-BuLi) in tetrahydrofuran (B95107) (THF) at room temperature yields the corresponding diarylmethanol in good yield. nih.gov The diarylmethanol products derived from 3- and 4-benzyloxy-N-butylbenzamides have been found to be stable. mdpi.comresearchgate.net

The effectiveness of the N-butyl amide as a directing group is highlighted when compared to other functionalities. Tertiary amides, such as N,N-diethyl amides, tend to undergo nucleophilic attack at the carbonyl group by butyllithium, leading to ketone formation instead of the desired rearrangement. nih.gov Similarly, carbamates have also proven unsuccessful in promoting the Wittig rearrangement. nih.gov The use of a chiral secondary amide has shown some promise in achieving asymmetric Wittig rearrangement. researchgate.netmdpi.com

Characterization of Key Anionic Intermediates (e.g., Spiro Anions)

The mechanism of the Wittig rearrangement involves the formation of key anionic intermediates. The process is initiated by deprotonation of the benzylic position by a strong base, such as n-butyllithium, to form a benzylic anion. nih.gov This anion then undergoes the rearrangement. While the direct characterization of the anionic intermediates in the rearrangement of this compound is not extensively detailed in the provided literature, related systems offer insights. In the context of the Wittig reaction, spiro-oxaphosphetanes, which are cyclic intermediates, have been isolated and characterized. researchgate.netmdpi.com These spiro compounds are stabilized by ortho-benzamide moieties, suggesting that similar spiro anionic intermediates could be involved in the amide-promoted Wittig rearrangement. mdpi.comthieme-connect.com The stability of these intermediates is crucial for the reaction to proceed efficiently.

Influence of Aromatic Substitution Patterns on Rearrangement Viability and Regioselectivity

The viability and outcome of the Wittig rearrangement are significantly influenced by the substitution pattern on both the benzyloxy and the benzamide aromatic rings.

For para-substituted N-butylbenzamides, the rearrangement proceeds successfully with a variety of substituents. nih.gov Unsubstituted systems, as well as those bearing methyl, methoxy, and fluoro groups, rearrange to form diarylmethanols in good yields. nih.gov

In the case of ortho-substituted benzamides, the rearrangement is also compatible with methyl, methoxy, and fluoro substituents. nih.gov However, the resulting diarylmethanol products are often unstable and tend to cyclize. nih.govmdpi.com Steric hindrance can play a significant role; for example, highly substituted aryl groups can prevent the rearrangement from occurring. mdpi.comresearchgate.net

When both ortho and para benzyloxy groups are present, the reaction shows regioselectivity. Treatment of a substrate with two benzyloxy groups with a limited amount of n-BuLi resulted primarily in the rearrangement of the ortho group. nih.gov This suggests that the amide group can direct lithiation to the ortho-alkoxy group. nih.gov

The electronic nature of the substituents also has an effect. While electron-donating and neutral substituents are well-tolerated, the presence of a nitro group is incompatible with the reaction conditions. nih.gov

The following table summarizes the effect of substituents on the Wittig rearrangement of benzyloxy-N-butylbenzamides.

| Position of Benzyloxy Group | Substituent | Outcome |

| para | H, Me, OMe, F | Good yield of stable diarylmethanol |

| ortho | H, Me, OMe, F | Rearrangement occurs, but product may cyclize |

| meta | H, Me, OMe, F | Rearrangement occurs |

| para | NO₂ | Reaction fails |

Comparative Mechanistic Analysis with Other Directing Groups (e.g., Phosphonamidates)

The N-butyl amide group is not the only functionality capable of promoting the Wittig rearrangement. A comparative analysis with other directing groups, such as phosphonamidates and oxazolines, provides a broader understanding of the mechanistic requirements.

The phosphonamidate group, EtO-P(=O)-NHBu, has also been shown to be an effective activating group for the Wittig rearrangement of meta- and para-disposed benzylic ethers, leading to stable diarylmethanol products. mdpi.com However, when the phosphonamidate is in the ortho position, it leads to cyclization without rearrangement. mdpi.comresearchgate.net This contrasts with the ortho-N-butylbenzamides, which do undergo rearrangement prior to cyclization. nih.govmdpi.com

The 4,4-dimethyl-2-oxazoline (B1220103) group was one of the first activating groups discovered for this purpose. mdpi.commdpi.com However, when positioned ortho to the benzyloxy group, it leads to significant competition from direct cyclization to form benzofuran (B130515) products. mdpi.commdpi.com This side reaction is a notable difference from the behavior of the N-butyl amide group, which is a more general and effective promoter for the Wittig rearrangement across all three isomeric positions. nih.govmdpi.com

Competing Reaction Pathways and Their Mechanistic Basis

While the nih.govrsc.org-Wittig rearrangement is a primary pathway for benzyloxy-N-butylbenzamides, competing reactions can occur, particularly with specific substitution patterns.

Intramolecular Cyclization Processes in Ortho-Substituted Benzamides (e.g., formation of phthalides)

A significant competing pathway, or in some cases a subsequent reaction, for ortho-benzyloxy-N-butylbenzamides is intramolecular cyclization to form phthalides (3-arylphthalides). nih.govmdpi.com Following the Wittig rearrangement of an ortho-benzyloxy-N-butylbenzamide, the resulting diarylmethanol product is often unstable. nih.govmdpi.com This intermediate can undergo spontaneous cyclization, involving the loss of butylamine (B146782), to yield a phthalide (B148349). mdpi.comresearchgate.net This cyclization can be accelerated by treatment with an acid, such as p-toluenesulfonic acid. nih.govmdpi.com

In some instances, particularly with fluoro-substituted ortho-benzyloxy systems, the formation of anthraquinone (B42736) products has also been observed in low yields, representing an alternative mode of cyclization and subsequent oxidation. nih.gov

The propensity for cyclization is a key characteristic of the ortho-isomers and highlights the influence of proximity between the reacting moieties. This behavior is less prevalent in the meta and para isomers, whose diarylmethanol products are generally stable. mdpi.comresearchgate.net

Nucleophilic Aromatic Substitution in Specific Benzamide Systems

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for modifying aromatic rings, particularly in pharmaceutical and chemical research. researchgate.net Unlike typical SN1 or SN2 reactions, SNAr proceeds via an addition-elimination mechanism, which is favored on electron-poor aromatic rings. pressbooks.pubwikipedia.orgmasterorganicchemistry.com The presence of electron-withdrawing groups, especially at the ortho or para positions relative to the leaving group, is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex. pressbooks.pubmasterorganicchemistry.combyjus.com

In the context of benzamides, the amide group itself can influence the reactivity of the aromatic ring. For instance, the N-butyl amide group, as found in this compound, has been shown to be an effective promoter of the acs.orgnih.gov-Wittig rearrangement of aryl benzyl ethers. acs.org This suggests that the electronic nature of the amide can be manipulated to facilitate specific reaction pathways. While direct SNAr reactions on this compound are not extensively detailed in the provided results, the principles of SNAr suggest that the benzyloxy group could potentially be displaced by a strong nucleophile, although this would likely require activation, for instance by the introduction of further electron-withdrawing substituents on the ring. pressbooks.pubwikipedia.org

Studies on related systems provide insights. For example, the hydrolysis of benzamides in strong acid can proceed through nucleophilic attack by water or bisulfate ions on the protonated amide. cdnsciencepub.com Furthermore, computational studies have explored the mechanisms of various transition-metal-catalyzed reactions of benzamides, which often involve initial C-H activation or coordination to the metal center, followed by subsequent transformations. acs.orgacs.orgrsc.orgacs.org These studies highlight the diverse reactivity patterns of benzamides beyond simple SNAr.

The reactivity in SNAr reactions is also highly dependent on the leaving group. Contrary to what is observed in SN1 and SN2 reactions, fluoride (B91410) is often the best leaving group in SNAr, followed by chloride, bromide, and iodide. masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom being attacked. masterorganicchemistry.com

Thermodynamics and Kinetics of Competing Reactions

The study of thermodynamics and kinetics is essential for understanding the feasibility and rate of chemical reactions, including those involving this compound and related amides. While specific thermodynamic and kinetic data for reactions of this compound were not found in the search results, general principles and studies on related benzamide systems offer valuable insights.

For many reactions, including electron transfer processes, there is a relationship between thermodynamics and kinetics, as described by Marcus Theory. researchgate.net This theory explains how the free energy of a reaction can influence the activation energy. researchgate.net In the context of competing reactions, the relative activation barriers will determine the dominant product.

Computational studies on various benzamide reactions have elucidated the energy profiles of different pathways. For example, in the Rh(III)-catalyzed cycloaddition of benzamides, density functional theory (DFT) calculations have shown how the relative energies of competing pathways, such as pivalate (B1233124) migration and β-C elimination, determine the chemoselectivity of the reaction. acs.org Similarly, in the ruthenium-catalyzed annulation of benzamides, DFT studies have identified the rate-determining step and the most favorable reaction pathway. acs.org

The hydrolysis of benzamides in acidic solution provides another example of competing reaction pathways. cdnsciencepub.com In dilute acid, the reaction proceeds via a transition state involving the protonated substrate and three water molecules, while in more concentrated solutions, a one-water-molecule mechanism becomes dominant. cdnsciencepub.com At very high acid concentrations, bisulfate ion can act as the nucleophile, leading to a different reaction pathway with distinct thermodynamic and kinetic parameters. cdnsciencepub.com

Experimental techniques, often coupled with computational modeling, are used to determine these parameters. For instance, kinetic isotope effect (KIE) studies can provide evidence for the mechanism of a reaction and help to identify the rate-limiting step. researchgate.netacs.org

Theoretical and Computational Chemistry Approaches to Reaction Mechanisms

Application of Molecular Orbital and Density Functional Theory (DFT) Calculations for Reaction Energy Profiles

Theoretical and computational chemistry, particularly molecular orbital theory and density functional theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions. nih.govresearchgate.net These methods allow for the calculation of reaction energy profiles, which map the energy of a system as it transforms from reactants to products, passing through transition states and intermediates.

DFT calculations have been widely applied to study a variety of reactions involving benzamides. For instance, the mechanism of the Rh(III)-catalyzed C–H activation and cycloaddition of benzamides with methylenecyclopropanes has been elucidated using DFT. acs.org These calculations revealed that the C-H activation is the most challenging step for phenyl-containing benzamides, while for 2-furanyl-containing substrates, the subsequent insertion of methylenecyclopropane (B1220202) is more difficult. acs.org

Similarly, DFT studies have provided mechanistic insights into the ruthenium-catalyzed [4 + 1] annulation of benzamides and propargyl alcohols, suggesting a Ru(II)–Ru(IV)–Ru(II) catalytic cycle and identifying the EtO–N bond cleavage as the likely rate-determining step. acs.org The formation of N-(carbomylcarbamothioyl)benzamide has also been successfully modeled using the B3LYP/6-31g(d) functional and basis set, which provided a clear reaction pathway consistent with experimental observations. nih.govresearchgate.net

The choice of DFT functional and basis set is crucial for obtaining accurate results. nih.govresearchgate.netacs.org Different functionals may yield varying results, and it is often necessary to benchmark computational methods against experimental data. nih.govresearchgate.net For example, in the study of N-(carbomylcarbamothioyl)benzamide formation, the B3LYP functional provided a more consistent potential energy surface compared to other functionals like B3PW91, M06, and wB97XD. nih.govresearchgate.net

The table below summarizes some applications of DFT in studying benzamide reactions:

| Reaction | System | Key Findings from DFT |

| Rh(III)-catalyzed C–H activation/cycloaddition | Phenyl- and 2-furanyl-containing benzamides with methylenecyclopropanes | C-H activation is the most difficult step for the phenyl substrate, while MCP insertion is more difficult for the furanyl substrate. acs.org |

| Ru-catalyzed [4 + 1] annulation | Benzamide and propargyl alcohol | The reaction proceeds through a Ru(II)-Ru(IV)-Ru(II) cycle, with EtO-N bond cleavage as the likely rate-determining step. acs.org |

| Formation of N-(carbomylcarbamothioyl)benzamide | N/A | The reaction proceeds through two transition states, with the first being the rate-determining step. nih.govresearchgate.net |

| Ni-catalyzed C-H functionalization | Benzamides with bicyclic alkenes | A "N-H deprotonation circumvented" mechanism is proposed, stabilized by an N-H···O hydrogen bond. rsc.org |

Analysis of Transition State Structures, Activation Energies, and Reaction Barriers

A key aspect of computational mechanistic studies is the analysis of transition state (TS) structures, which represent the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

DFT calculations are frequently used to locate and characterize transition states. For example, in the Rh(III)-catalyzed reaction of benzamides, the transition state for the opening of the cyclopropenone ring was identified, with a calculated barrier of 11.6 kcal mol–1. acs.org In the cobalt-mediated dehydrogenative dimerization of aminoquinoline-directed benzamides, the two most energy-demanding steps were found to be the C-H bond deprotonation of the second benzamide and the C-C reductive elimination, with free energy barriers of 32.8 and 32.6 kcal mol−1, respectively. rsc.org

The geometry of the transition state provides valuable information about the reaction mechanism. For instance, in the Ni-catalyzed C-H functionalization of benzamides, the transition state for the C1-H cleavage was found to be stabilized by an N-H···O hydrogen bond. rsc.org Similarly, in the formation of N-(carbomylcarbamothioyl)benzamide, the rate-determining transition state (Ts1) involves a highly unstable species with a specific orientation required for the reaction to proceed. nih.govresearchgate.net

The table below presents calculated activation energies for key steps in various benzamide reactions:

| Reaction | Key Step | Activation Energy (kcal/mol) |

| Rh(III)-catalyzed reaction of benzamide with diphenylcyclopropenone | C-H activation | 20.9 acs.org |

| Rh(III)-catalyzed reaction of benzamide with diphenylcyclopropenone | Opening of cyclopropenone ring | 11.6 acs.org |

| Co-mediated dehydrogenative dimerization of AQ-directed benzamides | C-H bond deprotonation of second benzamide | 32.8 rsc.org |

| Co-mediated dehydrogenative dimerization of AQ-directed benzamides | C-C reductive elimination | 32.6 rsc.org |

Computational Modeling of Anion Stability and Reactivity

Computational methods are also employed to study the stability and reactivity of anions, which are often key intermediates in organic reactions. The ability to model anion stability is particularly relevant to understanding reactions involving deprotonation or the formation of anionic intermediates.

DFT calculations have been used to investigate the stability of complexes between amides and anions. acs.org These studies have shown that the stability of such complexes is correlated with factors like the length of the hydrogen bond between the anion and the amidic hydrogen, the interaction energy, and the charge on the anion within the complex. acs.org

The acidity of the amide proton is another important factor influencing anion formation. Computational studies on amidosquaramides have shown that the pKa of the amide NH can be predicted with good accuracy using thermodynamic cycles and DFT calculations. rsc.org These calculations confirmed that the introduction of an N-amide linkage lowers the pKa, making the proton more acidic and facilitating anion formation. rsc.org

The stability of radical anions of benzamide derivatives has also been investigated computationally. researchgate.net For example, in the radical anion of a nitro-substituted benzimidazole-2-thione, natural bond orbital (NBO) analysis showed that a significant portion of the odd electron is localized on the nitro group. researchgate.net Such information is crucial for understanding the reactivity of these species.

Furthermore, computational studies on amino-substituted benzamide derivatives have explored their antioxidant properties by calculating bond dissociation energies and ionization energies, which relate to their ability to act as radical scavengers. acs.org

Structural Elucidation and Conformational Dynamics of N Alkylbenzamide Systems

Analysis of Amide Bond Characteristics and Nitrogen Pyramidalization

The geometry of the amide bond is a critical determinant of its chemical properties. Deviations from planarity, particularly at the nitrogen atom, have significant consequences for the molecule's reactivity and stability.

Stereochemical Parameters for Amide Distortion (e.g., Winkler-Dunitz Parameters)

The distortion of an amide bond from its typically planar conformation can be quantified using the Winkler-Dunitz parameters: the twist angle (τ) and the nitrogen pyramidalization parameter (χN). nih.govnsf.gov The twist angle, τ, describes the rotation around the N-C(O) bond, with a value of 0° for a planar amide and 90° for a fully twisted bond. nih.gov Nitrogen pyramidalization, χN, measures the degree to which the nitrogen atom deviates from a planar sp2 hybridization towards a tetrahedral sp3 geometry, with a value of 0° for a planar nitrogen and 60° for a fully pyramidalized one. nih.gov

These parameters are crucial for understanding the reactivity of amides, as significant distortion can lead to unique chemical properties distinct from those of planar amides. nih.gov For instance, an additive parameter (τ + χN) has been shown to be a good predictor of the properties of twisted amides in conformationally locked systems. nih.gov While the carbon of the carbonyl group can also exhibit pyramidalization (χC), this value is typically close to 0°. nih.govwiley-vch.de

| Parameter | Description | Planar Value | Fully Distorted Value |

| τ (Twist Angle) | Rotation around the N-C(O) bond | 0° | 90° |

| χN (Nitrogen Pyramidalization) | Deviation of nitrogen from planar geometry | 0° | 60° |

| χC (Carbon Pyramidalization) | Deviation of carbonyl carbon from planar geometry | ~0° | Not typically observed |

Influence of Substituents on Nitrogen Hybridization and Geometry

Substituents on both the nitrogen and the aromatic ring of benzamides significantly influence the hybridization and geometry of the amide nitrogen. The introduction of electronegative atoms at the nitrogen can lead to a more pyramidal geometry. mdpi.com This pyramidalization indicates a shift in the nitrogen's hybridization from sp2 towards sp3 character. rsc.org

For example, the substitution of one hydrogen atom in a primary amide with a methoxy (B1213986) group increases the N-C(O) bond length, and a second methoxy substitution further elongates it. mdpi.com This structural change is a direct consequence of the altered electronic environment around the nitrogen atom. mdpi.com Similarly, steric hindrance from bulky substituents, particularly in the ortho position of the benzoyl ring, can force the amide bond to distort from planarity, affecting both the N-C(O) and C-C(O) rotational barriers. nsf.gov Computational studies on ortho-substituted tertiary aromatic amides have shown that steric repulsion between the ortho-substituent and the amide oxygen atom leads to increased rotational barriers. nsf.gov

Examination of Amide Resonance and Anomeric Effects in N-Substituted Benzamides

The classic planarity of the amide bond is a result of resonance stabilization, where the lone pair of electrons on the nitrogen delocalizes into the carbonyl π-system. numberanalytics.com However, this resonance can be significantly perturbed by structural and electronic factors.

Theoretical Assessment of Resonance Stabilization Energies in Benzamide (B126) Frameworks

The extent of resonance stabilization in benzamides can be computationally evaluated. Methods like the Torsional Correction (TA) and Conjugate System with Non-interactin Groups (COSNAR) are used to calculate resonance energies. mdpi.com These calculations reveal that substitution with electronegative atoms on the amide nitrogen can reduce the resonance stabilization to as little as 50% of that in a standard amide like N,N-dimethylacetamide. mdpi.com This reduction in resonance is a key factor in understanding the increased reactivity of such "anomeric amides". mdpi.com The loss of resonance is accompanied by a lengthening of the N-C(O) bond and a slight shortening of the C=O bond. mdpi.com

Spectroscopic Signatures of Reduced Amide Resonance in Pyramidalized Amides

Spectroscopic techniques provide experimental evidence for the reduced amide resonance in pyramidalized amides. Nitrogen pyramidalization leads to a decrease in the electron density on the carbonyl oxygen and an increase on the nitrogen atom. rsc.org This electronic redistribution can be observed through various spectroscopic methods.

For instance, vibrational circular dichroism (VCD) spectroscopy has been used to detect the preferred direction of nitrogen pyramidalization in solution. rsc.org In the infrared (IR) spectra of highly twisted amides, the C=O bond stretching frequency shifts to a higher wavenumber, approaching that of a ketone, which is indicative of reduced amide resonance. nsf.gov Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed. For example, in N,N-bis(2-methoxyethyl) substituted benzamides, di-ortho substitution enhances the hindered internal rotation, leading to the splitting of methylene (B1212753) proton signals. researchgate.net

Conformational Isomerization Barriers in N-Acyloxy-N-alkoxyamides and Related Benzamide Derivatives

The rotation around the N-C(O) bond in amides is restricted due to its partial double bond character, resulting in a significant energy barrier to cis-trans isomerization. mdpi.com This barrier is a direct measure of the amide resonance stabilization.

In typical amides, this rotational barrier is in the range of 67–84 kJ mol⁻¹. mdpi.com However, in amides where the nitrogen is substituted with electronegative groups (anomeric amides), the resonance is reduced, and consequently, the barrier to isomerization is lowered. mdpi.com For some bis-oxyl-substituted amides, the barrier is so low that it cannot be measured by standard dynamic NMR techniques. mdpi.com

Conversely, steric hindrance from ortho-substituents on the benzamide ring can increase the rotational barrier. nsf.gov Studies on ortho-substituted N,N-dimethylbenzamides have shown that the barriers to rotation around the C(O)-N bond correlate with Hammett σ+ substituent parameters. researchgate.net For example, the introduction of ortho-chloro substituents in tertiary aromatic amides leads to a substantial increase in the rotational barriers around both the N-C(O) and C-C(O) bonds. nsf.gov

| Compound Type | Substituent Effect | Impact on Resonance | Isomerization Barrier |

| N-Acyloxy-N-alkoxyamides | Electronegative N-substituents | Reduced | Lowered mdpi.com |

| Ortho-substituted Benzamides | Steric hindrance from ortho groups | Strengthened | Increased nsf.gov |

Experimental Probes for Rotational Barriers

The rotation around the amide C-N bond in N-alkylbenzamides is a key feature of their dynamic behavior. This rotation is often restricted due to the partial double bond character of the C-N bond arising from resonance stabilization. nanalysis.com Experimental techniques, particularly dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for quantifying the energy barriers associated with this rotation. nanalysis.comnih.govlibretexts.orgmontana.edu

In dynamic NMR studies, the temperature of the sample is varied, and the effect on the NMR spectrum is observed. libretexts.orgmontana.edu At low temperatures, the rotation around the amide bond is slow on the NMR timescale, and distinct signals can be observed for different conformers (e.g., cis and trans isomers). nanalysis.commontana.edu As the temperature is increased, the rate of rotation increases. When the rate of exchange between conformers becomes comparable to the difference in their resonance frequencies, the corresponding peaks in the spectrum broaden and eventually coalesce into a single, averaged signal at the coalescence temperature. montana.edumdpi.com

By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the rate constants for the rotational process. From these rate constants, the Gibbs free energy of activation (ΔG‡), which represents the rotational barrier, can be calculated. nih.govmdpi.com For instance, studies on N-benzhydrylformamides, a related class of compounds, have shown that the rotational barriers for the formyl group are in the range of 20-23 kcal/mol. nih.govmdpi.com These experimental values provide a benchmark for computational models.

The choice of solvent can also influence the rotational barriers by stabilizing different conformers to varying degrees. Furthermore, steric hindrance from substituents on the aromatic ring or the N-alkyl group can significantly impact the energy required for rotation. nih.govmdpi.com

Computational Prediction of Isomerization Pathways

Computational chemistry provides a powerful complement to experimental methods for studying the isomerization pathways of N-alkylbenzamides. nih.govnih.gov Quantum mechanics (QM) and molecular mechanics (MM) methods can be used to model the potential energy surface of the molecule as a function of the dihedral angle of the rotating bond. nih.gov

Density Functional Theory (DFT) calculations are frequently employed to predict the geometries of the ground states (the stable conformers) and the transition state of the rotation. nih.govmdpi.com The energy difference between the ground state and the transition state corresponds to the rotational energy barrier. These calculations can provide detailed insights into the electronic and steric factors that govern the isomerization process. For example, DFT calculations on N-benzhydrylformamides have successfully reproduced experimentally determined rotational barriers. nih.govmdpi.com

Computational models can also be used to explore the entire reaction coordinate for the isomerization, mapping out the minimum energy path from one conformer to another. This allows for a detailed understanding of the mechanism of rotation. beilstein-journals.org These predictive models are invaluable for designing molecules with specific conformational properties and for interpreting experimental data. rsc.org

Table 1: Experimental and Computational Data for Rotational Barriers in Benzamide Derivatives

| Compound Class | Experimental Method | Rotational Barrier (ΔG‡, kcal/mol) | Computational Method | Predicted Rotational Barrier (kcal/mol) | Reference |

| N-Benzhydrylformamides | Dynamic NMR | Not specified in provided text | DFT (M06-2X/6-311+G*) | 20-23 | nih.govmdpi.com |

| N,N-dimethylacetamide | Dynamic NMR | Not specified in provided text | Not specified in provided text | Not specified in provided text | nanalysis.commontana.edu |

Crystal Structure Analysis of Benzamide Derivatives

The solid-state structure of benzamide derivatives is determined by the interplay of intramolecular forces that dictate the conformation of individual molecules and intermolecular forces that govern how these molecules pack in a crystal lattice. tandfonline.comrsc.org X-ray crystallography is the primary technique for elucidating these three-dimensional arrangements. iucr.orgscience.goveurjchem.com

Solid-State Conformations and Intermolecular Interactions

In the solid state, benzamide molecules often adopt conformations that allow for efficient packing and the formation of strong intermolecular interactions, most notably hydrogen bonds. tandfonline.comiucr.org The amide group, with its N-H donor and C=O acceptor, is a key player in forming these hydrogen-bonded networks. mdpi.com These interactions can lead to the formation of various supramolecular structures, such as dimers, chains, or more complex three-dimensional frameworks. tandfonline.comscience.goveurjchem.com

For instance, in the crystal structure of benzamide itself, molecules are linked by N-H···O hydrogen bonds, forming well-defined patterns. tandfonline.comrsc.org The potential energy of different polymorphic forms of benzamide is influenced by a delicate balance between intermolecular attraction and molecular torsion required to achieve favorable hydrogen-bonded networks. tandfonline.comrsc.org

For 4-(benzyloxy)-N-butylbenzamide, while a specific crystal structure was not found in the provided search results, the related compound 4-(benzyloxy)benzoic acid forms centrosymmetric acid-acid dimers via O-H···O hydrogen bonds in the crystal. nih.gov It is plausible that this compound would also exhibit strong N-H···O hydrogen bonding in its solid state.

Correlation between Solid-State and Solution-Phase Conformations

The conformation of a molecule can differ between the solid state and solution. In the solid state, the conformation is largely dictated by the packing forces within the crystal lattice, which can lock the molecule into a specific, often low-energy, conformation. tandfonline.com

In solution, the molecule has greater conformational freedom. The preferred conformation in solution is influenced by interactions with the solvent molecules and can be a dynamic equilibrium of multiple conformers. researchgate.net For example, NMR spectroscopy studies have shown that some benzamide derivatives can exist in multiple conformational states in solution, with the equilibrium being influenced by the solvent.

Comparing the solid-state structure (from X-ray crystallography) with the solution-phase behavior (from NMR spectroscopy) provides a more complete understanding of the molecule's conformational landscape. researchgate.netresearchgate.net For some O-alkylated aromatic benzamides, intramolecular hydrogen bonding can lead to a pre-organized conformation that is present in both the solid state and in solution. researchgate.net However, the intermolecular interactions that dominate the solid state are replaced by molecule-solvent interactions in solution, which can lead to subtle or significant changes in the preferred conformation.

Chemical Reactivity and Transformations of 4 Benzyloxy N Butylbenzamide Rearrangement Products

Synthesis of Substituted Diarylmethanols

The nih.govacs.org-Wittig rearrangement of 4-(benzyloxy)-N-butylbenzamide, promoted by a strong base like n-butyllithium (n-BuLi), leads to the formation of N-butyl-4-(hydroxy(phenyl)methyl)benzamide, a type of diarylmethanol. nih.govacs.org This reaction is a powerful tool for carbon-carbon bond formation, transforming a benzylic ether into a secondary alcohol. nih.govmdpi.com The N-butyl amide group plays a crucial role in promoting this rearrangement. nih.govacs.orgacs.org

The general transformation is depicted below:

Scheme 1: nih.govacs.org-Wittig Rearrangement of this compound

Reaction of this compound with n-butyllithium yields the diarylmethanol product.

Scope and Limitations of Functional Group Compatibility in Diarylmethanol Formation

The synthesis of diarylmethanols via the Wittig rearrangement of benzyloxy-N-butylbenzamides demonstrates compatibility with a range of functional groups. However, certain substituents can either hinder the reaction or lead to alternative products.

Compatible Functional Groups:

Methyl and Methoxy (B1213986) Groups: These electron-donating groups are well-tolerated on both the benzyloxy and benzamide (B126) rings, leading to the corresponding diarylmethanol products in good yields. nih.govacs.org

Fluoro Substituents: The presence of a fluorine atom is also compatible with the rearrangement conditions. nih.govacs.org

Incompatible Functional Groups:

Nitro Groups: Electron-withdrawing nitro groups are not compatible with the strongly basic conditions required for the Wittig rearrangement, often leading to decomposition or undesired side reactions. nih.govacs.org

Sterically Hindered Groups: Significant steric hindrance, such as in 3,5-dimethyl-4-benzyloxy compounds, can prevent the formation of the necessary spiro anion intermediate, resulting in the recovery of unchanged starting material. acs.org

The table below summarizes the outcomes of the Wittig rearrangement with various substituted starting materials.

| Substituent on Benzyl (B1604629) Group | Substituent on Benzamide Ring | Outcome of Rearrangement | Reference |

| Unsubstituted | Unsubstituted | Successful diarylmethanol formation | nih.gov |

| Methyl | Unsubstituted | Successful diarylmethanol formation | nih.gov |

| Methoxy | Unsubstituted | Successful diarylmethanol formation | nih.gov |

| Fluoro | Unsubstituted | Successful diarylmethanol formation | nih.gov |

| Unsubstituted | 4- or 5-Methoxy | Successful diarylmethanol formation | acs.org |

| Unsubstituted | 6-Fluoro | Rearrangement occurs, but with side products | nih.gov |

| Unsubstituted | 5-Fluoro | Decomposition | acs.org |

| Unsubstituted | 3,5-Dimethyl | No reaction | acs.org |

| This table illustrates the functional group tolerance in the Wittig rearrangement for diarylmethanol synthesis. |

Control over Regio- and Stereoselectivity in Wittig Products

The Wittig rearrangement exhibits a degree of regioselectivity and stereoselectivity, which is influenced by the substitution pattern of the starting material and the reaction conditions.

Regioselectivity: In substrates containing both ortho- and para-benzyloxy groups, the rearrangement preferentially occurs at the ortho position. acs.org This is attributed to the ability of the amide group to direct lithiation to the adjacent ortho position, facilitating the subsequent rearrangement. acs.org

Stereoselectivity: The nih.govacs.org-Wittig rearrangement is known to proceed through a radical dissociation-recombination mechanism. organic-chemistry.org This process generally occurs with retention of configuration at the migrating carbon and inversion at the lithium-bearing carbon. organic-chemistry.org For substrates where stereocenters are generated, the stereochemical outcome is often a mixture of diastereomers, although in some cases, moderate to high diastereoselectivity can be achieved. researchgate.net The use of chiral auxiliaries on the amide group has been explored to induce asymmetry, but with limited success. mdpi.com

Pathways to 3-Arylphthalides and 3-Aryl-3-hydroxyisoindolinones

The diarylmethanol products derived from the rearrangement of ortho-benzyloxy-N-butylbenzamides are often unstable and can be readily converted into cyclic structures like 3-arylphthalides and 3-aryl-3-hydroxyisoindolinones. scite.aimdpi.com

Cyclization of Ortho-Substituted Benzamides to Phthalides (e.g., p-toluenesulfonic acid accelerated cyclization)

The diarylmethanol intermediates, specifically those derived from ortho-benzyloxy-N-butylbenzamides, undergo spontaneous or acid-catalyzed cyclization to form 3-arylphthalides with the elimination of butylamine (B146782). nih.govmdpi.com This process is significantly accelerated by treatment with acids such as p-toluenesulfonic acid (p-TSA) in a suitable solvent like toluene (B28343). nih.govrsc.org

The reaction proceeds via protonation of the hydroxyl group, followed by nucleophilic attack of the amide oxygen and subsequent elimination of butylamine and water.

Scheme 2: Acid-Catalyzed Cyclization to 3-Arylphthalides

The diarylmethanol intermediate cyclizes in the presence of p-TSA to yield a 3-arylphthalide.

This methodology provides an efficient route to a variety of substituted 3-arylphthalides. nih.govmdpi.com The reaction tolerates various functional groups on the aromatic rings. nih.gov

| Starting Diarylmethanol Substituent | Product (3-Arylphthalide) | Yield (%) | Reference |

| Unsubstituted | 3-Phenylphthalide | 90 | nih.gov |

| 4-Methylphenyl | 3-(4-Methylphenyl)phthalide | - | nih.gov |

| 4-Methoxyphenyl | 3-(4-Methoxyphenyl)phthalide | - | nih.gov |

| 4-Fluorophenyl | 3-(4-Fluorophenyl)phthalide | - | nih.gov |

| This table shows representative examples of 3-arylphthalides synthesized via acid-catalyzed cyclization. |

Oxidative Transformations of Benzhydrol Intermediates to Hydroxyisoindolinones

An alternative transformation pathway for the diarylmethanol (benzhydrol) intermediates involves oxidation to afford 3-aryl-3-hydroxyisoindolinones. scite.ai This transformation can be achieved using oxidizing agents like manganese dioxide (MnO2). These compounds are of interest due to their presence in biologically active molecules and their potential as synthetic intermediates. rsc.orgmdpi.com

The reaction involves the oxidation of the secondary alcohol to a ketone, which then exists in equilibrium with the cyclic 3-hydroxyisoindolinone form.

Scheme 3: Oxidation to 3-Aryl-3-hydroxyisoindolinones

Oxidation of the diarylmethanol intermediate leads to the formation of a 3-aryl-3-hydroxyisoindolinone.

This method has been successfully applied to the synthesis of several 3-aryl-3-hydroxyisoindolinone derivatives. mdpi.com

Further Derivatization and Functionalization of Rearrangement Products

The 3-arylphthalides and 3-aryl-3-hydroxyisoindolinones obtained from the rearrangement and subsequent transformations of this compound are versatile platforms for further chemical modifications.

Derivatization of 3-Arylphthalides:

Reduction: The lactone functionality in 3-arylphthalides can be reduced to the corresponding diol.

Ring-Opening: The lactone ring can be opened by nucleophiles to generate substituted benzoic acid derivatives.

Modification of the Aryl Rings: The aromatic rings can be further functionalized through electrophilic aromatic substitution or cross-coupling reactions, provided the existing functional groups are compatible. researchgate.net

Derivatization of 3-Aryl-3-hydroxyisoindolinones:

N-Alkylation/Arylation: The nitrogen atom of the isoindolinone ring can be functionalized with various alkyl or aryl groups. mdpi.com

Dehydration: The 3-hydroxy group can be eliminated to form an endocyclic or exocyclic double bond.

Nucleophilic Substitution: The hydroxyl group can be substituted by other nucleophiles under appropriate conditions.

Ring Expansion: Treatment with reagents like hydrazine (B178648) can lead to ring expansion, forming phthalazinone derivatives. mdpi.comresearchgate.net

Spirocyclization: These compounds can be used as building blocks in transition metal-catalyzed reactions to construct spiroheterocycles. rsc.org

These derivatization strategies significantly expand the molecular diversity accessible from the initial rearrangement of this compound, highlighting the synthetic utility of this chemical transformation.

Structure Reactivity Relationship Studies in Benzamide Promoted Rearrangements

Impact of N-Alkyl Chain Variation on Rearrangement Efficiency and Product Stability (e.g., N-butyl group efficacy compared to other alkyls)

The N-butyl amide group, specifically in compounds like 4-(benzyloxy)-N-butylbenzamide, has been identified as a highly effective promoter for the nih.govmdpi.com-Wittig rearrangement of aryl benzyl (B1604629) ethers. nih.gov This functionality facilitates the transformation under relatively mild conditions, enabling the synthesis of isomerically pure diarylmethanols. nih.gov The choice of the N-alkyl substituent is critical, as it significantly influences the competition between the desired rearrangement and potential side reactions, thereby affecting both reaction efficiency and the stability of the final products.

Studies on related systems, such as N-alkyl arylsulphonamides, provide insight into the role of the alkyl group's size and structure. In these cases, a clear correlation exists between the steric bulk of the N-alkyl group and the reaction outcome.

Small N-Alkyl Groups: When smaller alkyl groups like N-methyl or N-ethyl are used, there is a significant competition from cyclization, an unwanted side reaction. mdpi.comresearchgate.net

Large N-Alkyl Groups: Conversely, employing larger or branched alkyl groups, such as isopropyl [CH(CH₃)₂] or isobutyl [CH₂CH(CH₃)₂], effectively suppresses the cyclization pathway. mdpi.comresearchgate.net The increased steric hindrance introduced by these bulkier groups prevents the intramolecular cyclization, leading to the desired rearrangement product in high yield. mdpi.comresearchgate.net

The N-butyl group appears to strike an effective balance, being sufficiently large to direct the reaction favorably towards rearrangement in many cases, as demonstrated by its successful use in rearranging ortho-, meta-, and para-benzyloxy-N-butylbenzamides, while being less sterically demanding than branched isomers. nih.govmdpi.com While N-propyl amides have also been used, the N-butyl group is prominently featured as an effective directing group for these transformations. mdpi.comresearchgate.net

| N-Alkyl Group Type | Observed Effect on Reaction Pathway | Primary Outcome | Reference |

|---|---|---|---|

| Small (e.g., -CH₃, -C₂H₅) | Allows for significant competition from intramolecular cyclization. | Mixture of rearrangement and cyclization products. | mdpi.comresearchgate.net |

| Linear Medium (e.g., -C₄H₉) | Acts as an effective promoter for the desired nih.govmdpi.com-Wittig rearrangement. | Favors rearrangement, leading to diarylmethanol products (or their derivatives). | nih.gov |

| Large/Branched (e.g., -CH(CH₃)₂, -CH₂CH(CH₃)₂) | Steric hindrance largely prevents competing cyclization reactions. | Clean rearrangement in high yield. | mdpi.comresearchgate.net |

Electronic and Steric Effects of Aromatic Substituents on Rearrangement Outcomes

The electronic nature and steric profile of substituents on the aromatic rings of the benzamide (B126) substrate play a pivotal role in defining the scope and success of the rearrangement.

The rearrangement process demonstrates compatibility with a range of substituents on the benzyl ring, accommodating both electron-donating and certain electron-withdrawing groups. nih.gov

Electron-Donating Groups (EDGs): The reaction proceeds successfully with EDGs such as methyl (-CH₃) and methoxy (B1213986) (-OCH₃) groups on the benzyl portion of the molecule. nih.gov In a broader context, electron-rich benzamides are generally found to be compatible with various synthetic transformations.

Electron-Withdrawing Groups (EWGs): The rearrangement is tolerant of moderately electron-withdrawing substituents like fluoro groups. nih.gov However, the presence of strongly deactivating groups can be detrimental. For instance, substrates containing a nitro (-NO₂) group consistently fail to undergo rearrangement, a result attributed to the incompatibility of the nitro function with the n-butyllithium used in the reaction. nih.gov In other systems, EWGs on a benzamide ring have been noted to improve the rates of cyclization.

| Substituent Type | Example Group | Compatibility with Rearrangement | Reference |

|---|---|---|---|

| Electron-Donating | -CH₃, -OCH₃ | Compatible, reaction proceeds successfully. | nih.gov |

| Halogen (Weakly Withdrawing) | -F | Compatible, reaction proceeds successfully. | nih.gov |

| Strongly Electron-Withdrawing | -NO₂ | Incompatible under standard conditions with n-BuLi. | nih.gov |

Steric hindrance can significantly impede both the rearrangement and subsequent cyclization steps. Research has shown that substitution at positions ortho to the reacting groups can shut down the reaction entirely. nih.gov

This effect was clearly observed in attempts to synthesize certain bioactive natural products. The synthesis of isopestacin (B1244870) and cryphonectric acid, which feature bulky 2,6-disubstituted aryl groups, was unsuccessful using this rearrangement methodology. mdpi.comresearchgate.net The significant steric bulk was found to block either the initial alkylation or the subsequent rearrangement and cyclization stages, causing the reaction to fail. mdpi.comresearchgate.net Similarly, in the synthesis of another target, O-alkylation with 2-bromomethylthiophene gave a low yield, an outcome attributed to steric hindrance. mdpi.com

Compatibility with Electron-Donating and Electron-Withdrawing Groups

Influence of Positional Isomerism (ortho, meta, para) on Rearrangement Scope and Product Distribution

The position of the benzyloxy group relative to the N-butylamide directing group—whether ortho, meta, or para—has a profound impact on the rearrangement's feasibility, efficiency, and the ultimate stability and structure of the product. The N-butyl amide group has proven effective at promoting the nih.govmdpi.com-Wittig rearrangement across all three isomeric series. nih.gov

Reactivity and Scope: A direct competition experiment involving 2,4-bis(benzyloxy)benzamide revealed that the ortho-benzyloxy group rearranges preferentially over the para-benzyloxy group. nih.gov The meta-substituted isomer is generally less prone to rearrangement compared to the ortho and para systems. nih.gov This reduced reactivity is likely due to a diminished capacity for the electron-withdrawing amide group to stabilize the negative charge generated during the reaction when it is in a meta position. nih.gov Consequently, the reaction scope for meta-substituted substrates is more restricted, with rearrangement proceeding successfully for a smaller set of substituents (e.g., alkyl, methoxy, fluoro). nih.gov

Product Stability and Distribution: The most significant difference among the isomers lies in the stability of the rearrangement products.

Para and Meta Isomers: The rearrangement of this compound and its meta-substituted counterpart yields stable diarylmethanol products. mdpi.comresearchgate.net

Ortho Isomer: In stark contrast, the diarylmethanol product derived from the rearrangement of 2-(benzyloxy)-N-butylbenzamides is unstable. mdpi.com It undergoes a spontaneous cyclization, with the loss of butylamine (B146782), to form a 3-arylphthalide. mdpi.comresearchgate.net This subsequent reaction fundamentally alters the final product distribution for the ortho pathway.

| Isomer | Relative Reactivity/Scope | Product Outcome | Product Stability | Reference |

|---|---|---|---|---|

| Ortho | Highly reactive; rearranges preferentially over para. | Initially forms a diarylmethanol, which spontaneously cyclizes to a 3-arylphthalide. | Rearranged diarylmethanol is unstable. | nih.govmdpi.comresearchgate.net |

| Meta | Slightly less reactive; more restricted substituent scope. | Forms a diarylmethanol. | Stable. | nih.govmdpi.comresearchgate.net |

| Para | Highly reactive and compatible with a wide range of functional groups. | Forms a diarylmethanol. | Stable. | nih.govmdpi.comresearchgate.net |

Correlation between Amide Structure, Reactivity, and Acylating Agent Potential

The structure of the amide functional group is intrinsically linked to its reactivity and its potential to serve as a precursor to acylating agents. The N-butylbenzamide moiety in this compound is not merely a passive component but an active participant that directs and promotes the key chemical transformations. nih.gov

The amide group functions as a directed metalation group, guiding the initial lithiation that triggers the subsequent nih.govmdpi.com-Wittig rearrangement. nih.gov The effectiveness of this process is tied to the electronic properties of the amide. The amide's ability to delocalize and stabilize negative charge is crucial for the reaction to proceed. nih.gov This reactivity highlights the importance of the amide's structural integrity; studies involving bioisosteric replacement of the amide group in other benzamide derivatives have shown that such changes are critical and can significantly alter biological activity, underscoring the amide's essential role. mdpi.com

Furthermore, the reactivity of the benzamide structure correlates with its potential as an acylating agent or a precursor to one. The synthesis of this compound itself involves the acylation of an amine with a derivative of benzoic acid. nih.govresearchgate.net In rearrangement reactions, the structural features of the benzamide, such as the substituents on the aromatic ring, dictate the outcome. For instance, electron-withdrawing groups on the benzamide ring have been shown to enhance cyclization rates in related systems, demonstrating how the amide's electronic environment can be tuned to influence subsequent intramolecular acylation-type reactions.

Advanced Applications in Organic Synthesis and Chemical Biology Methodological Focus

Strategic Utility in Regioselective Aromatic Functionalization

The strategic placement of functional groups on an aromatic ring is a cornerstone of organic synthesis. The N-butylbenzamide group within 4-(benzyloxy)-N-butylbenzamide plays a crucial role in directing chemical transformations with high regioselectivity. While amide groups are well-established as effective directed metalation groups (DMGs) that facilitate lithiation at the ortho position, the reactivity of this compound is dominated by the benzyloxy substituent. acs.orgharvard.eduacs.org

In the presence of a strong base such as n-butyllithium, the most acidic proton is not on the aromatic ring but on the benzylic carbon (the CH₂ group adjacent to both an oxygen atom and a phenyl group). acs.orgmdpi.com The N-butylamide group, -C(=O)NHBu, acts as a powerful promoter for this deprotonation, facilitating the formation of a benzyl (B1604629) anion. acs.orgacs.org This selective activation at the benzylic position is the initiating step for a subsequent, highly regioselective carbon-carbon bond-forming reaction—the acs.orgmdpi.com-Wittig rearrangement—which transforms the benzylic ether into a diarylmethanol. acs.orgacs.org This transformation effectively functionalizes the molecule by coupling the benzyl group with the benzamide-bearing aryl ring, a process guided by the electronic properties of the entire molecular system.

Development of Novel Synthetic Routes to Complex Molecular Architectures

The structure of this compound is conducive to the development of synthetic pathways leading to complex and functionally diverse molecules. Its reactivity has been pivotal in creating methodologies for accessing specific molecular scaffolds.

A significant application of this compound is in the synthesis of isomerically pure diarylmethanols. acs.orgacs.org This is achieved through a acs.orgmdpi.com-Wittig rearrangement, an anionic rearrangement that proceeds under specific basic conditions. acs.orgmdpi.com When this compound is treated with n-butyllithium in a solvent like tetrahydrofuran (B95107) (THF) at room temperature, it undergoes rearrangement to form N-butyl-4-(hydroxy(phenyl)methyl)benzamide. acs.org

The N-butylamide group has been identified as a highly effective promoter of this rearrangement for aryl benzyl ethers. acs.orgacs.org This method is compatible with a variety of functional groups and is applicable to meta and ortho isomers as well, providing a general route to substituted diarylmethanols from simple hydroxybenzoic acid derivatives. acs.orgacs.org

| Starting Material | Product | Yield | Reference |

|---|---|---|---|

| This compound | N-Butyl-4-(hydroxy(phenyl)methyl)benzamide | 72% | acs.org |

Research into the Wittig rearrangement of benzyloxy-N-butylbenzamide isomers has revealed important methodological advancements for the synthesis of heterocyclic systems like phthalides and isoindolinones. mdpi.comresearchgate.net A key finding is the differential reactivity based on the substitution pattern of the starting material.

While the diarylmethanol product derived from the rearrangement of ortho-benzyloxy-N-butylbenzamide readily undergoes acid-catalyzed cyclization to yield 3-arylphthalides, the diarylmethanol resulting from the para-isomer, this compound, is stable and does not cyclize under the same conditions. mdpi.com This discovery is a significant methodological advancement, as it demonstrates how isomeric control can be used as a tool for divergent synthesis. By selecting the appropriate isomer, chemists can selectively synthesize either stable diarylmethanols (from the para-isomer) or access complex phthalide (B148349) frameworks (from the ortho-isomer). mdpi.comresearchgate.net This highlights the utility of this compound as a benchmark compound for developing predictable and selective synthetic routes. Similarly, related studies have applied these rearrangement-cyclization strategies to the synthesis of 3-aryl-3-benzyloxyisoindolinones from ortho-substituted precursors, further underscoring the importance of isomeric purity in dictating reaction outcomes. researchgate.net

Access to Functionalized Diarylmethanols for Synthetic Applications

Methodological Advancements in Anionic Rearrangements and Aromatic Transformations

The transformation of this compound is a prime example of a methodologically significant anionic rearrangement. The acs.orgmdpi.com-Wittig rearrangement it undergoes provides a valuable method for C-C bond formation that is often difficult to achieve through other means. mdpi.comacs.org

The key advancement lies in using the N-butylbenzamide group to promote the reaction under relatively mild conditions. acs.orgacs.org The process is initiated by the treatment with a strong base, typically n-butyllithium, which selectively deprotonates the benzylic carbon. acs.org This generates a resonance-stabilized benzyl anion intermediate. The subsequent step is the migration of the benzamide-containing aryl group from the ether oxygen to the adjacent anionic carbon. This concerted rearrangement step proceeds through a transient, high-energy intermediate, which upon aqueous workup (quenching with an electrophile like water or ammonium (B1175870) chloride) yields the final diarylmethanol product. acs.orgresearchgate.net The efficiency and selectivity of this amide-promoted rearrangement represent a significant improvement in the synthetic utility of the classic Wittig rearrangement for constructing complex aromatic structures. acs.orgmdpi.com

Design of Benzamide-Based Scaffolds for Chemical Probes (excluding biological activity)

The benzamide (B126) unit serves as a robust and versatile scaffold for the design and synthesis of chemical probes. researchgate.netnih.gov A chemical probe is a molecule designed with specific components: a ligand or scaffold that provides a base structure, a reactive group for covalent attachment, and often a reporter group (e.g., an alkyne or azide (B81097) for "click chemistry") for detection or enrichment. nih.govmdpi.com The design of these probes is a purely chemical and synthetic challenge, independent of their ultimate biological application.

The benzamide framework is advantageous due to its chemical stability and the synthetic handles it provides for modification. researchgate.net For instance, the aromatic ring can be functionalized to attach different groups, and the amide nitrogen or its substituent can be varied. An example of this design principle is the creation of benzamide-bicyclobutane (BCB) based probes. researchgate.net In this design, the benzamide serves as the core scaffold. A bicyclobutane moiety is incorporated as a reactive group designed to engage with specific residues, while a linker connects the scaffold to a cleavable group and a point of attachment for immobilization (e.g., on magnetic beads). researchgate.net The synthesis of such probes involves multi-step organic reactions to assemble these distinct chemical modules onto the central benzamide scaffold, showcasing its utility as a modular platform for creating advanced chemical tools. nih.govmdpi.com

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-(benzyloxy)-N-butylbenzamide?

To maximize yield and purity, focus on:

- Temperature control : Maintain 0°C during acyl chloride addition to minimize side reactions .

- Stoichiometric ratios : Use 1:1 molar ratios of O-benzyl hydroxylamine hydrochloride and acyl chloride derivatives to avoid excess reagents .

- Purification : Employ vacuum filtration with diethyl ether washes to remove impurities, achieving ~89% yield .

- Safety protocols : Conduct hazard assessments for reagents like dichloromethane and benzyl chloride analogs, ensuring proper ventilation and PPE .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : Confirm structural integrity via benzylic proton signals (δ ~4.8–5.2 ppm) and butyl chain integration .

- Mass spectrometry : Validate molecular weight using high-resolution ESI-MS to distinguish from byproducts like dibenzoylated derivatives .

- Thermal analysis : Perform DSC to identify decomposition thresholds (critical for storage conditions) .

Q. How should researchers mitigate safety risks during synthesis?

- Hazard assessment : Follow guidelines from Prudent Practices in the Laboratory (e.g., Chapter 4) for risk analysis of mutagenic intermediates .

- Ventilation : Use fume hoods when handling volatile reagents (e.g., p-trifluoromethyl benzoyl chloride) .

- Mutagenicity management : Ames II testing data suggest compound 3 (analog) has mutagenicity comparable to benzyl chloride; use gloves and avoid inhalation .

Advanced Research Questions

Q. How can structural contradictions in spectral data for this compound be resolved?

- X-ray crystallography : Resolve ambiguities in nitrogen pyramidalization caused by anomeric effects (sp³ hybridization) .

- Computational modeling : Use DFT calculations to simulate resonance stabilization between the benzyloxy group and N-acyloxy σ* orbitals .

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., N-(4-bromophenyl)-4-butylbenzamide) to validate spectral assignments .

Q. What experimental designs are recommended for studying the compound’s stability under varying conditions?

- Accelerated degradation studies : Expose the compound to heat (70°C+) and UV light, monitoring decomposition via HPLC .

- pH-dependent stability : Test solubility and hydrolysis rates in buffered solutions (pH 1–12) to identify optimal storage conditions .

- Long-term stability : Use kinetic modeling to predict shelf life based on Arrhenius plots from thermal stress data .

Q. How can researchers address discrepancies in mutagenicity data across anomeric amide derivatives?

- Dose-response assays : Compare Ames test results for this compound with analogs (e.g., compound 3) to establish structure-activity relationships .

- Metabolic profiling : Use liver microsome assays to identify mutagenic metabolites, adjusting substituents (e.g., trifluoromethyl groups) to reduce toxicity .

Q. What strategies enhance the compound’s utility in medicinal chemistry applications?

- SAR studies : Modify the butyl chain length or benzyloxy substituents to optimize lipophilicity (logP) and target binding .

- Prodrug design : Explore hydrolysis-sensitive protecting groups (e.g., pivaloyl) for controlled release in biological systems .

Methodological Guidance

-

Data contradiction analysis : Use orthogonal techniques (e.g., NMR + XRD) to resolve structural ambiguities .

-

Scale-up challenges : Transition from batch to flow chemistry for safer handling of reactive intermediates .

-

Comparative tables :

Parameter This compound N-(4-Bromophenyl)-4-butylbenzamide Yield 89% 82% Decomposition Temp. 70°C 85°C

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.